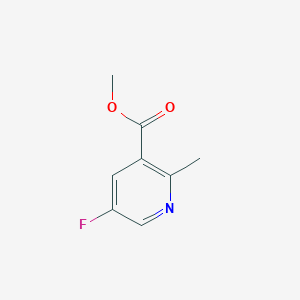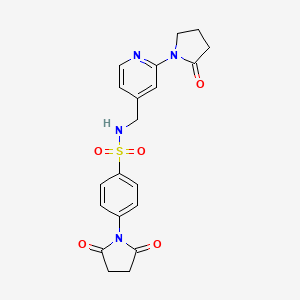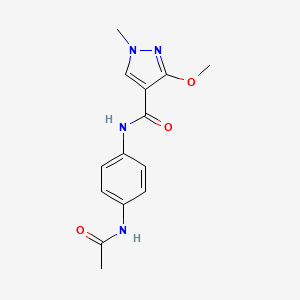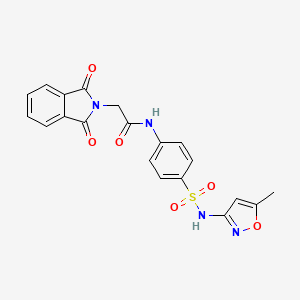![molecular formula C18H20N4O3S B2554536 N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide CAS No. 714928-46-8](/img/structure/B2554536.png)
N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide” is a research compound with the molecular formula C18H20N4O3S and a molecular weight of 372.44 . It’s not intended for human or veterinary use.
Synthesis Analysis
A method was investigated for the synthesis of different quinoxalines by the reaction of o-phenylene diamine and 2-bromoacetophenones. This procedure was carried out in ethanol under catalyst-free conditions. Several sulfonamides were synthesized from 2-(4-methoxyphenyl)-quinoxaline in two steps .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoxaline core with a benzenesulfonamide group attached .Applications De Recherche Scientifique
Phosphatidylinositol 3-Kinase Inhibitors
N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide derivatives, such as GSK-2126458, have been explored as broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors. These compounds are under investigation for their potential in treating conditions like idiopathic pulmonary fibrosis and chronic cough, showcasing their therapeutic versatility beyond oncology. The structural relationship and in vitro data support their utility in these respiratory conditions, highlighting the broad potential of quinoxalin-2-yl benzenesulfonamide derivatives in medical research (Norman, 2014).
Antimicrobial Agents
The antimicrobial applications of quinoline and benzenesulfonamide moieties have been investigated, revealing that certain derivatives exhibit high activity against Gram-positive bacteria. This research indicates the potential of this compound and its analogs as effective antimicrobial agents, contributing to the development of new treatments for bacterial infections. The synthesis of these compounds and their structural confirmation through spectral data, along with their tested antimicrobial activity, underscore their significance in the field of antimicrobial research (Unnamed Authors, 2019).
Photosensitizers in Photodynamic Therapy
In the realm of photodynamic therapy (PDT) for cancer treatment, new benzenesulfonamide derivatives substituted on zinc phthalocyanines have shown promising characteristics, such as high singlet oxygen quantum yields. These properties are crucial for the effectiveness of PDT, where the generation of singlet oxygen leads to the selective destruction of cancer cells. The synthesized compounds exhibit significant potential as Type II photosensitizers, marking an important step in the advancement of PDT cancer treatment options (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibitors
The exploration of N-substituted benzenesulfonamides, including those with quinoxalin-2-yl moieties, as carbonic anhydrase inhibitors (CAIs) has provided insights into their mechanism of action and potential therapeutic applications. These studies contribute to understanding how such compounds can modulate enzymatic activity, with implications for treating conditions like glaucoma, edema, and certain neurological disorders. The structural and inhibition studies of these compounds have shed light on their potential as CAIs, offering new avenues for therapeutic interventions (Di Fiore et al., 2011).
Propriétés
IUPAC Name |
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-25-13-7-12-19-17-18(21-16-11-6-5-10-15(16)20-17)22-26(23,24)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPBDSVNOFOYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2554456.png)
![1-[2-(2-fluorophenoxy)acetyl]-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide](/img/structure/B2554459.png)
![Tert-butyl 8-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2554461.png)




![N-(2,3-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2554466.png)


![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2554470.png)
![6-chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2554472.png)
